molecular formula C9H10IN B139962 2-Iodomethylindoline CAS No. 150535-13-0

2-Iodomethylindoline

Cat. No.: B139962
CAS No.: 150535-13-0
M. Wt: 259.09 g/mol
InChI Key: FTDKWBOHZIGPCX-UHFFFAOYSA-N
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Description

2-Iodomethylindoline is an organic compound belonging to the indole family, characterized by the presence of an iodine atom attached to the methyl group on the indoline ring. Indoline derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodomethylindoline typically involves the iodination of methylindoline. One common method is the reaction of methylindoline with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds through the formation of an iodonium ion intermediate, which then reacts with the indoline ring to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Iodomethylindoline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.

    Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives, which are important intermediates in the synthesis of many bioactive compounds.

    Reduction Reactions: The reduction of the indoline ring can lead to the formation of indoline derivatives with different substitution patterns.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in aprotic solvents like tetrahydrofuran or diethyl ether.

Major Products Formed:

  • Substitution reactions yield various substituted indoline derivatives.
  • Oxidation reactions produce indole derivatives.
  • Reduction reactions result in reduced indoline derivatives with different substitution patterns.

Scientific Research Applications

2-Iodomethylindoline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Iodomethylindoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its effects. The exact pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

    2-Bromomethylindoline: Similar in structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activities.

    2-Chloromethylindoline: Contains a chlorine atom and may have different chemical and biological properties.

    2-Fluoromethylindoline: Features a fluorine atom and may show unique reactivity and biological effects.

Uniqueness: 2-Iodomethylindoline is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with biological targets. The larger size and higher polarizability of iodine compared to other halogens can result in distinct chemical and biological properties.

Properties

IUPAC Name

2-(iodomethyl)-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10IN/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDKWBOHZIGPCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376669
Record name 2-IODOMETHYLINDOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150535-13-0
Record name 2-IODOMETHYLINDOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2-hydroxymethylindoline (7.77 g, 52.08 mmol), imidazole (8.86g, 130.2 mmol), triphenylphosphine (34.15 g, 130.2 mmol)in toluene (500 mL) was added iodine (26.44 g, 104.16 mmol) in acetonitrile (100 mL) at 0° C. The mixture was stirred for 10 min and water was added. The organic layer was separated, washed with brine, dried over magnesium sulfate, and concentrated. The residue was triturated with diethyl ether and insoluble solids were removed by filtration. The filtrate was concentrated to give crude 2-iodomethylindoline. The crude 2-iodomethylindoline was dissolved in DMF (130 mL) and KCN (4.07 g, 62.5 mmol) was added. The mixture was heated at 80° C. for 12 h and after addition of KCN (4.07 g), the heating was further continued for 5 h. The mixture was poured into saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The organic layer was washed with brine, dried over magnesium sulfate, and concentrated. The residue was purified by silica gel column chromatography with 3:1 to 2:1 hexane/ethyl acetate to give 3.04 g of 2-cyanomethylindoline (37%): 1H NMR (270 MHz, CDCl3) δ7.03 (m, 2 H), 6.77 (t, 1H, J=7 Hz), 6.54 (t, 1H, J=7 Hz), 4.42 (m, 1H), 4.13 (bs, 1H), 3.07 (m, 1H), 2.81 (dt, 1H, J=16, 4 Hz), 2.22 (m, 2H).
Quantity
7.77 g
Type
reactant
Reaction Step One
Quantity
8.86 g
Type
reactant
Reaction Step One
Quantity
34.15 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
26.44 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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